molecular formula C5H13N3O B8683583 3-hydrazinyl-N,N-dimethylpropanamide

3-hydrazinyl-N,N-dimethylpropanamide

Cat. No.: B8683583
M. Wt: 131.18 g/mol
InChI Key: RAXXJJMZIFXCJO-UHFFFAOYSA-N
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Description

3-Hydrazinyl-N,N-dimethylpropanamide (CAS: Not explicitly provided; structure: CH3C(O)N(CH3)CH2CH2NHNH2) is a hydrazine-functionalized amide synthesized via nucleophilic addition of hydrazine monohydrate to N,N-dimethylacrylamide in methanol . This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of hydrazones and heterocyclic frameworks. Its reactivity stems from the hydrazinyl (-NHNH2) group, which facilitates Schiff base formation and cyclization reactions. For example, it is used to synthesize pyrazole derivatives with acetylcholine receptor modulation activity (e.g., E1–E3 in ) and amino-hydroxypropanamide derivatives for kinase inhibitors .

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

3-hydrazinyl-N,N-dimethylpropanamide

InChI

InChI=1S/C5H13N3O/c1-8(2)5(9)3-4-7-6/h7H,3-4,6H2,1-2H3

InChI Key

RAXXJJMZIFXCJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCNN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key N,N-Dimethylpropanamide Derivatives

Compound Name Substituent Key Properties/Applications Synthesis Method References
3-Hydrazinyl-N,N-dimethylpropanamide -NHNH2 Pharmaceutical intermediate, hydrazone formation Hydrazine + N,N-dimethylacrylamide in MeOH
3-Butoxy-N,N-dimethylpropanamide -O(CH2)3CH3 Liquid crystal material Condensation of n-butanol with N,N-dimethylpropanamide
3-Methoxy-N,N-dimethylpropanamide (KJCMPA) -OCH3 Green solvent for battery slurries Not detailed; likely alkylation of amide
3-(4-Bromophenyl)-N,N-dimethylpropanamide -C6H4Br Intermediate in purine synthesis General Procedure B (unspecified)
3-(4-Hydroxyphenyl)-N,N-dimethylpropanamide -C6H4OH Ligand for iron complexes Not detailed
3-(Arylamino)-N,N-dimethylpropanamide -NHC6H4R (R = substituent) Regioselective synthesis via HCl-mediated addition Aromatic amine + N,N-dimethylacrylamide
3-Chloro-N,N-dimethylpropanamide -Cl Hazardous intermediate (GHS Class 8) Not detailed

Physicochemical and Functional Properties

  • Solubility and Polarity: KJCMPA’s methoxy group enhances amphiphilicity, making it effective for dissolving polar and non-polar materials in battery slurries . The hydrazinyl derivative’s polar -NHNH2 group improves water solubility, critical for biomedical applications .
  • Thermal Stability :
    • The butoxy derivative’s alkoxy chain contributes to liquid crystalline behavior, stable at elevated temperatures () .
  • Toxicity :
    • 3-Chloro-N,N-dimethylpropanamide is classified under GHS Category 8 (corrosive), requiring stringent handling , whereas KJCMPA and hydrazinyl derivatives exhibit lower toxicity .

Key Research Findings

  • Hydrazinyl Derivative: Demonstrated 95% yield in pyrazole synthesis () and trypanocidal activity in purine analogues (IC50 < 5 μM) when used in oxidative coupling () .
  • KJCMPA : Exhibited comparable performance to NMP in NMC811 cathode fabrication, with reduced environmental impact .
  • Arylamino Derivatives: Achieved 99% regioselectivity in HCl-mediated synthesis, enabling rapid library generation .

Preparation Methods

Reaction Mechanism and Procedure

The Michael addition of hydrazine to N,N-dimethylacrylamide (DMA) is the most direct and widely cited method for synthesizing 3-hydrazinyl-N,N-dimethylpropanamide. This reaction exploits the electrophilic α,β-unsaturated carbonyl system of DMA, where hydrazine acts as a nucleophile attacking the β-carbon.

Reagents :

  • N,N-Dimethylacrylamide (CAS 2680-03-7)

  • Hydrazine hydrate (64–65% w/w)

  • Ethanol (anhydrous) or water as solvent

  • Optional: Acetic acid (catalytic)

Procedure :

  • Solution Preparation : Dissolve DMA (1.0 equiv, 99.13 g/mol) in 200 mL ethanol under nitrogen atmosphere.

  • Hydrazine Addition : Add hydrazine hydrate (1.2 equiv) dropwise over 30 minutes at 0–5°C to minimize exothermic side reactions.

  • Reflux : Heat the mixture to 78°C (ethanol reflux) for 6–8 hours, monitoring progress via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

  • Workup : Concentrate under reduced pressure, then purify the crude product via recrystallization from ethyl acetate/hexane (yield: 65–72%).

Optimization and Challenges

  • Regioselectivity : The reaction exclusively forms the β-adduct due to the conjugation-stabilized transition state.

  • Side Reactions :

    • Polymerization : DMA’s inherent reactivity necessitates inhibitors like 4-methoxyphenol (100 ppm).

    • Over-Addition : Excess hydrazine may lead to di-hydrazinyl byproducts; stoichiometric control is critical.

  • Catalysis : Acidic conditions (pH 4–5 with acetic acid) enhance reaction rate by polarizing the acrylamide double bond.

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.18 (s, 3H, N(CH₃)₂), 2.30 (t, J = 7.4 Hz, 2H, CH₂CO), 2.46–2.52 (m, 2H, CH₂NH), 2.57 (s, 3H, NHCH₃), 7.85–7.94 (br s, 1H, NH).

  • LCMS (ESI+) : m/z 146.1 [M+H]⁺ (calcd. for C₅H₁₂N₃O: 146.1).

Hydrazinolysis of β-Keto-N,N-Dimethylpropanamide Esters

Synthetic Pathway

This two-step method involves synthesizing a β-keto ester intermediate followed by hydrazinolysis.

Step 1: Synthesis of Dimethyl 3-Oxopentanedioate

  • Reagents : Dimethyl acetylenedicarboxylate, methanol, sulfuric acid.

  • Procedure : Esterification under acidic conditions yields the β-keto ester.

Step 2: Hydrazinolysis

  • Reagents : Dimethyl 3-oxopentanedioate, hydrazine hydrate.

  • Procedure :

    • React the β-keto ester (1.0 equiv) with hydrazine hydrate (2.0 equiv) in ethanol at 45°C for 4 hours.

    • Isolate the product via vacuum filtration (yield: 51–56%).

Key Considerations

  • Intermediate Stability : The β-keto ester is prone to keto-enol tautomerism, requiring low-temperature storage.

  • Selectivity : Competitive formation of pyrazolidinone rings necessitates precise stoichiometry.

Nucleophilic Substitution of Halogenated Precursors

Reaction Overview

3-Chloro-N,N-dimethylpropanamide undergoes nucleophilic substitution with hydrazine to yield the target compound.

Reagents :

  • 3-Chloro-N,N-dimethylpropanamide

  • Hydrazine hydrate

  • Diisopropylethylamine (DIPEA, base)

Procedure :

  • Dissolve the chloroamide (1.0 equiv) in tetrahydrofuran (THF).

  • Add hydrazine hydrate (1.5 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Stir at 25°C for 12 hours, then extract with dichloromethane (yield: 58–63%).

Comparative Analysis of Methods

Method Yield Complexity Cost Purity
Michael Addition65–72%Low$>95%
Hydrazinolysis51–56%Moderate$$85–90%
Nucleophilic Substitution58–63%High$$$80–88%

Key Insights :

  • The Michael addition is optimal for scalability and cost-effectiveness.

  • Hydrazinolysis offers modularity for structural analogs but requires multi-step synthesis.

  • Nucleophilic substitution is limited by precursor availability.

Q & A

Q. What are the common synthetic routes for 3-hydrazinyl-N,N-dimethylpropanamide, and what reaction conditions optimize yield and purity?

The synthesis of 3-hydrazinyl-N,N-dimethylpropanamide typically involves hydrazine derivatives reacting with N,N-dimethylpropanamide precursors. A method adapted from similar compounds (e.g., 3-hydroxy-N,N-dimethylpropanamide) uses β-propiolactone and dimethylamine under controlled conditions, followed by hydrazine substitution. Reaction optimization includes maintaining temperatures between 0–5°C during hydrazine addition to prevent side reactions and using anhydrous solvents like THF to enhance purity. Catalysts such as triethylamine may improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the structure of 3-hydrazinyl-N,N-dimethylpropanamide?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., hydrazinyl protons at δ 2.5–3.5 ppm and amide carbonyls at δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects N-H stretches (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require slow evaporation from ethanol .

Q. How can researchers assess the chemical stability of 3-hydrazinyl-N,N-dimethylpropanamide under different storage conditions?

Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 2–4 weeks.
  • HPLC Monitoring : Track decomposition products (e.g., hydrolysis to hydrazine and dimethylpropanamide).
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions (e.g., inert atmosphere, desiccated at −20°C) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic results for 3-hydrazinyl-N,N-dimethylpropanamide derivatives?

Discrepancies often arise from dynamic molecular conformations or solvent effects. Strategies include:

  • Density Functional Theory (DFT) Calculations : Compare experimental NMR shifts with computed values to validate structures.
  • Multi-Technique Validation : Cross-reference X-ray data (e.g., SHELXL-refined bond lengths) with rotational spectra from microwave spectroscopy.
  • Variable-Temperature NMR : Identify fluxional behavior in solution that may differ from solid-state crystallography .

Q. What strategies improve the regioselectivity of 3-hydrazinyl-N,N-dimethylpropanamide in nucleophilic substitution reactions?

To enhance regioselectivity:

  • Protecting Groups : Temporarily block the hydrazinyl group with tert-butoxycarbonyl (Boc) to direct substitution to the amide nitrogen.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Employ Lewis acids like ZnCl₂ to activate electrophilic sites. Kinetic studies under varying temperatures (25–80°C) can refine reaction pathways .

Q. What computational methods predict the interaction mechanisms of 3-hydrazinyl-N,N-dimethylpropanamide with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes/receptors (e.g., hydrazine-sensitive targets like monoamine oxidase).
  • Molecular Dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns simulations.
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the amide) with bioactivity using datasets from analogs .

Q. How can researchers design experiments to elucidate the metabolic pathways of 3-hydrazinyl-N,N-dimethylpropanamide in biological systems?

  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic products via scintillation counting.
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation).
  • LC-MS/MS Metabolomics : Profile urine/plasma samples from in vivo studies to detect phase II conjugates (e.g., glucuronides) .

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